3-(3-Cyanophenoxymethyl)benzoic acid
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Description
Scientific Research Applications
Phloretic Acid in Polybenzoxazine Synthesis
- Phloretic acid, a phenolic compound related to benzoic acid derivatives, has been explored as a renewable building block for polybenzoxazine synthesis. This approach is significant for material science, offering a sustainable alternative to phenol in providing specific properties to aliphatic –OH bearing molecules or macromolecules (Trejo-Machin et al., 2017).
Liquid-Crystalline Complexes and Polymerization
- Benzoic acid derivatives have been used in forming liquid-crystalline complexes, which demonstrate potential in the field of material chemistry. For instance, polymerizable benzoic acid derivatives have been synthesized and complexed with dipyridyl compounds, leading to materials with suitable thermal and thermo-mechanical properties for various applications (Kishikawa et al., 2008).
Rhodium-Catalyzed Annulation Reactions
- In organic chemistry, benzoic acid derivatives like 2-cyanophenylboronic acid have been utilized in rhodium-catalyzed annulation reactions. This process is crucial for constructing cyclic skeletons in synthetic chemistry (Miura & Murakami, 2005).
Synthesis and Antibacterial Activity
- Derivatives of benzoic acids, such as 3-hydroxy benzoic acid, have been synthesized and tested for their potential antibacterial activity. This research is important for developing new chemotherapeutic agents in pharmaceutical science (Satpute et al., 2018).
Meta-C–H Functionalizations
- Benzoic acid derivatives have been used in meta-C–H olefination, a significant process in organic synthesis. This method involves using a nitrile-based sulfonamide template for selective functionalization, contributing to advancements in synthetic methodology (Li et al., 2016).
Copper-Catalyzed Etherification
- Benzoic acid derivatives have been involved in copper-catalyzed etherification reactions, crucial for the formation of complex organic compounds (Roane & Daugulis, 2013).
properties
IUPAC Name |
3-[(3-cyanophenoxy)methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c16-9-11-3-2-6-14(8-11)19-10-12-4-1-5-13(7-12)15(17)18/h1-8H,10H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULOWGXBBARFUKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)COC2=CC=CC(=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Cyanophenoxymethyl)benzoic acid |
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